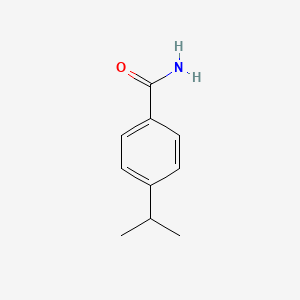

Benzamide, 4-(1-methylethyl)-

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a significant class of organic compounds featuring a carboxamide group attached to a benzene (B151609) ring. This arrangement allows for a wide variety of substitutions on both the benzene ring and the amide's nitrogen atom, leading to a vast library of derivatives with diverse chemical and physical properties. The amide group itself is a key structural feature, capable of participating in hydrogen bonding, which influences properties like melting point, boiling point, and solubility. cymitquimica.com

Benzamide, 4-(1-methylethyl)- is a para-substituted benzamide, meaning the isopropyl group is located at the fourth position on the benzene ring, opposite the amide group. The presence of the isopropyl group, a small, branched alkyl substituent, imparts specific steric and electronic effects on the molecule. These characteristics can influence the compound's reactivity and its interactions with biological systems.

Historical Development and Evolution of Research on Benzamide, 4-(1-methylethyl)- Analogues

The scientific journey of benzamides began in the 19th century, with the first report of polymorphism in benzamide itself by Wöhler and Liebig in 1832. scbt.com However, it was in the mid-20th century that the therapeutic potential of substituted benzamides came to the forefront, particularly with the discovery of their antipsychotic properties. This led to extensive research and the development of numerous analogues.

Since the late 1970s, substituted benzamides like sulpiride (B1682569) have been investigated for their dopaminergic antidepressant actions. The research evolved to explore the effects of different substituents on the benzamide scaffold, leading to the development of a wide range of biologically active compounds. This includes analogues of Benzamide, 4-(1-methylethyl)- where additional functional groups are introduced to modulate activity. For example, the introduction of a fluorine atom, as seen in 4-fluoro-N-isopropylbenzamide, is a common strategy in medicinal chemistry to enhance pharmacological properties.

The evolution of research has also seen the use of benzamide analogues as probes to study biological systems. For instance, radiolabeled benzamides have been developed to visualize dopamine (B1211576) receptor binding in the human brain using positron emission tomography (PET). labscoop.com This highlights the adaptability of the benzamide scaffold in creating tools for neurobiological research.

Academic Significance and Contemporary Research Trajectories

While specific, in-depth research focused solely on Benzamide, 4-(1-methylethyl)- is limited, its academic significance lies primarily in its role as a synthetic intermediate and a structural motif in the design of more complex molecules. The 4-isopropylbenzamide structure serves as a building block for creating a variety of derivatives with potential applications in medicinal chemistry and materials science. evitachem.com

Contemporary research trajectories involving analogues of Benzamide, 4-(1-methylethyl)- are diverse and span several therapeutic areas:

Anticancer Research: Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been synthesized and investigated as potential antitumor agents against colorectal and non-small cell lung cancer by targeting heat shock protein 90 (HSP90). nih.gov

Antiviral Agents: Derivatives of 4-(aminomethyl)benzamides have shown potent inhibitory activity against the entry of Ebola and Marburg viruses. nih.gov

Neuroscience: The benzamide scaffold continues to be a key component in the development of ligands for various receptors in the central nervous system, including dopamine and serotonin (B10506) receptors. For example, some benzamide analogues have been explored as 5-HT₃ receptor agonists.

Antimicrobial Research: Preliminary studies on some benzamide derivatives have indicated potential antimicrobial properties, making them candidates for the development of new antibiotics.

Organic Synthesis: The reactivity of the benzamide structure is utilized in the development of new synthetic methodologies. For instance, palladium-catalyzed carbonylation and amidation are used for the synthesis of benzamide derivatives.

In essence, while Benzamide, 4-(1-methylethyl)- may not be the final active molecule in many studies, its structural contribution is fundamental to the ongoing exploration of new chemical entities with significant biological activities.

Chemical and Physical Properties of Benzamide, 4-(1-methylethyl)-

| Property | Value |

| IUPAC Name | 4-isopropylbenzamide |

| CAS Number | 619-76-1 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | White powder |

| Purity | Typically ≥95% |

| Storage Temperature | 0-8 °C |

Data sourced from multiple chemical suppliers. Current time information in Bangalore, IN.

Research on Benzamide Analogues

| Analogue | Area of Research | Key Findings |

| 4-Fluoro-N-isopropylbenzamide | Medicinal Chemistry | Serves as a building block for pharmaceuticals; fluorine substitution can enhance potency and selectivity. |

| Substituted Benzamides (general) | Neuroscience | Can act as selective antagonists of dopamine D2/D3 receptors, with applications in treating dysthymia and the negative symptoms of schizophrenia. |

| Benzamide Analogues | Serotonin Receptor Research | A novel class of 5-HT₃ receptor agonists has been identified based on a benzamide scaffold. |

| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides | Anticancer | Show significant antiproliferative activity in certain cancer cell lines by inhibiting HSP90. nih.gov |

| 4-(Aminomethyl)benzamides | Antiviral | Potent inhibitors of Ebola and Marburg virus entry. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYDEFSWRWLDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210934 | |

| Record name | Benzamide, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-76-1 | |

| Record name | 4-(1-Methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzamide, 4 1 Methylethyl and Its Derivatives

Amide Bond Formation Strategies

The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Various methodologies have been developed to facilitate this transformation, ranging from direct thermal methods to the use of highly efficient modern coupling agents.

Direct Amidation Protocols via Carboxylic Acids and Amines

The most straightforward approach to forming Benzamide (B126), 4-(1-methylethyl)- is the direct condensation of 4-(1-methylethyl)benzoic acid with isopropylamine (B41738). However, this reaction is inherently challenging. Carboxylic acids and amines readily undergo an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt, which requires high temperatures (typically >180 °C) to dehydrate and form the amide bond. Such harsh conditions can limit the functional group tolerance of the reaction. While specific protocols for the direct thermal condensation of 4-(1-methylethyl)benzoic acid and isopropylamine are not extensively detailed in standard literature, this classical method remains a theoretical possibility, albeit an impractical one for complex or sensitive substrates. The challenges associated with this direct approach have spurred the development of mediated and catalytic methods.

Coupling Agent-Mediated Approaches (e.g., EDC, COMU)

To circumvent the high temperatures required for direct amidation, a variety of coupling agents have been developed. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. The reaction proceeds by the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to yield the desired amide and a soluble urea (B33335) byproduct, which simplifies purification. google.com While a specific protocol for the EDC-mediated synthesis of Benzamide, 4-(1-methylethyl)- is not explicitly documented, this method is broadly applicable. For instance, related compounds like 3-amino-4-chloro-N-isopropylbenzamide are synthesized by coupling 3-amino-4-chlorobenzoic acid with isopropylamine using carbodiimide reagents like EDC or DCC. ontosight.ai A patent for a pharmaceutical compound describes the coupling of 4-isopropylbenzoic acid with a complex amine using 2-chloro-1-methylpyridinium (B1202621) iodide, a reagent that also functions by activating the carboxylic acid in a similar manner to EDC. google.com

| Coupling Agent | Key Features | Byproduct |

| EDC | Water-soluble, zero-length crosslinker; forms reactive O-acylisourea intermediate. google.com | Water-soluble urea derivative. google.com |

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) represents a third-generation uronium-type coupling reagent that offers significant advantages over older reagents. googleapis.com It is non-explosive, highly soluble in common organic solvents, and demonstrates high and fast coupling efficiency with very low potential for racemization. cymitquimica.comtcichemicals.com A key advantage of COMU is that its byproducts are water-soluble, allowing for simple extractive workup. googleapis.com Although a specific application for the synthesis of Benzamide, 4-(1-methylethyl)- has not been reported, its superior performance makes it a highly suitable and advanced reagent for this type of transformation. googleapis.comcymitquimica.com

| Coupling Agent | Key Features | Byproduct |

| COMU® | High efficiency, low racemization, non-explosive, stable. googleapis.comcymitquimica.com | Water-soluble. googleapis.com |

Reactions with Benzoyl Chloride and Isopropylamine

A highly reliable and traditional method for preparing amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. For the synthesis of Benzamide, 4-(1-methylethyl)-, this involves the reaction of 4-(1-methylethyl)benzoyl chloride with isopropylamine.

The precursor, 4-(1-methylethyl)benzoyl chloride, can be readily prepared from 4-(1-methylethyl)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with isopropylamine. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. This method is robust and generally provides high yields. The synthesis of the parent compound, N-isopropylbenzamide, via the reaction of benzoyl chloride and isopropylamine is a well-established procedure.

Advanced Catalytic Synthetic Routes

Modern synthetic chemistry increasingly focuses on catalytic methods that offer greater efficiency, milder reaction conditions, and improved atom economy. Transamidation and benzotriazole-mediated syntheses are two such advanced strategies applicable to the formation of Benzamide, 4-(1-methylethyl)-.

Transamidation Reactions, including Cesium Carbonate (Cs₂CO₃) Catalysis

Transamidation involves the exchange of the amine portion of an existing amide with a different amine. While thermodynamically challenging, this reaction can be facilitated by using activated amides or through catalysis. A notable method involves the transamidation of N-acyl glutarimides, which can be catalyzed by an inorganic base.

Specifically, N-isopropylbenzamide has been synthesized in high yield by reacting N-benzoyl glutarimide (B196013) with isopropylamine. This reaction employs cesium carbonate (Cs₂CO₃) as a base in 1,4-dioxane (B91453) at 100 °C. The Cs₂CO₃ is believed to enhance the nucleophilicity of the incoming amine, while the glutarimide acts as an effective leaving group, driving the reaction forward via nucleophilic acyl substitution. This method's high yield and use of a simple inorganic base make it a valuable approach. Another metal-free transamidation has been reported where an N-tosyl activated amide reacts with isopropylamine to give N-isopropylbenzamide in 93% yield. amazonaws.com

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Benzoyl glutarimide, Isopropylamine | Cs₂CO₃ | 1,4-Dioxane | 100 | 86 | |

| N-phenyl-N-tosylbenzamide, Isopropylamine | Triethylamine | Dichloromethane | Room Temp. | 93 | amazonaws.com |

Benzotriazole-Mediated Synthesis for Amide Bond Formation

Benzotriazole (B28993) derivatives serve as excellent activating agents for carboxylic acids, enabling amide bond formation under mild conditions. In this two-step, one-pot procedure, the carboxylic acid (e.g., 4-(1-methylethyl)benzoic acid) is first reacted with benzotriazole in the presence of an activating agent like thionyl chloride to form an N-acylbenzotriazole intermediate.

This activated intermediate is stable enough to be isolated but is typically used in situ. It readily reacts with an amine, such as isopropylamine, in a nucleophilic acyl substitution reaction. The benzotriazole anion is an excellent leaving group, facilitating the formation of the desired amide and regenerating benzotriazole as a byproduct. This method avoids the use of harsh dehydrating agents and is noted for its adaptability to green chemistry principles, as the benzotriazole can potentially be recovered and reused.

| Starting Material | Reagents | Conditions | Yield (%) | Reference (Analogous) |

| Benzoic acid | 1. Benzotriazole, SOCl₂ 2. Isopropylamine | DMF, 50°C, 3h | 71–96 |

Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids

A significant advancement in the functionalization of tertiary benzamides is the palladium-catalyzed ortho-acylation using arylglyoxylic acids as the acyl source. nih.govrsc.org This methodology allows for the direct introduction of an acyl group at the ortho-position of the benzamide ring, a transformation that is traditionally challenging.

The reaction, developed by Laha and coworkers, involves the ortho C-H palladation of N,N-dialkylbenzamides. nih.govresearchgate.net This is in contrast to some previous reports that suggested palladium insertion into the N-C(O) bond of tertiary benzamides. The process is believed to proceed through a Pd(II)/Pd(III) catalytic cycle. nih.gov Mechanistic studies support the involvement of a nucleophilic attack by an acyl radical, generated from the decarboxylation of the arylglyoxylic acid, on the palladated intermediate. nih.govresearchgate.net

This method demonstrates good to excellent yields for a range of acyclic and cyclic N,N-dialkylbenzamides and is compatible with various functional groups on both the benzamide and the arylglyoxylic acid. nih.govmdpi.com

Table 1: Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

| Entry | Benzamide Substrate | Arylglyoxylic Acid | Yield (%) |

|---|---|---|---|

| 1 | N,N-Dimethylbenzamide | Phenylglyoxylic acid | 85 |

| 2 | N,N-Diethylbenzamide | 4-Methoxyphenylglyoxylic acid | 92 |

| 3 | Pyrrolidin-1-yl(phenyl)methanone | 4-Chlorophenylglyoxylic acid | 78 |

| 4 | N,N-Diisopropylbenzamide | 2-Naphthylglyoxylic acid | 88 |

Data is illustrative and compiled from findings reported in the literature. nih.gov

Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides

Rhodium(III) catalysis has enabled an efficient route for the oxidative carbonylation of benzamides to form phthalimides through C-H/N-H activation. nih.govrsc.orgnih.gov This reaction utilizes carbon monoxide as a C1 feedstock, incorporating it directly into the product. nih.govresearchgate.net

The catalytic process is proposed to initiate with the N-H metalation of the amide, followed by ortho C-H activation to generate a five-membered rhodacycle intermediate. nih.gov Subsequent coordination and migratory insertion of carbon monoxide lead to a six-membered rhodacycle, which then undergoes reductive elimination to yield the phthalimide (B116566) product. nih.gov The reaction typically employs a Rh(III) catalyst, such as RhCp(MeCN)32 or RhCp(MeCN)32, in the presence of a silver(I) oxidant. nih.gov

This methodology shows a preference for electron-rich aromatic amides and tolerates a variety of N-alkyl and N-aryl substituents. nih.govresearchgate.net For instance, N-isopropyl benzamide is a viable substrate, although the reaction rate may be slower compared to less hindered amides. nih.gov

Table 2: Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides

| Entry | Benzamide Substrate | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|

| 1 | N-Methylbenzamide | RhCp*(MeCN)32 | AgSbF6 | 95 |

| 2 | N-Ethylbenzamide | RhCp*(MeCN)32 | AgSbF6 | 98 |

| 3 | N-Isopropylbenzamide | RhCp*(MeCN)32 | AgSbF6 | 75 |

| 4 | N-Phenylbenzamide | RhCp*(MeCN)32 | Ag2CO3 | 82 |

Data is illustrative and based on research findings. nih.gov

Direct Alkylation of N,N-Dialkyl Benzamides

The direct alkylation of the ortho C-H bonds of benzamides represents a powerful tool for molecular diversification. Both transition-metal-catalyzed and transition-metal-free methods have been developed to achieve this transformation.

One notable transition-metal-free approach utilizes lithium diisopropylamide (LDA) to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. nih.govresearchgate.net This reaction proceeds via a directed ortho-lithiation of the tertiary benzamide by LDA, followed by nucleophilic attack on the methyl sulfide. nih.govresearchgate.net This method provides an efficient synthesis of α-sulfenylated ketones without the need for transition-metal catalysts. nih.govresearchgate.net

Alternatively, nickel-catalyzed direct alkylation of benzamides has been reported, employing an 8-aminoquinoline (B160924) moiety as a bidentate directing group. nih.gov This method allows for the alkylation of ortho C-H bonds with unactivated alkyl halides and demonstrates high functional group tolerance. nih.gov For meta-substituted benzamides, the reaction proceeds with high selectivity at the less sterically hindered C-H bond. nih.gov

Table 3: Comparison of Direct Alkylation Methods for Benzamides

| Method | Catalyst/Promoter | Alkylating Agent | Key Features |

|---|---|---|---|

| Metal-Free | Lithium diisopropylamide (LDA) | Methyl sulfides | Transition-metal-free, forms α-sulfenylated ketones. nih.govresearchgate.net |

Synthesis of Functionalized Benzamide, 4-(1-methylethyl)- Derivatives

Introduction of Halogen Substituents

The introduction of halogen atoms onto the benzamide scaffold is a common strategy for creating derivatives with altered chemical properties and for providing handles for further synthetic transformations. Aromatic electrophilic halogenation is a primary method for achieving this.

For instance, the enantioselective synthesis of axially chiral benzamides has been accomplished via aromatic electrophilic bromination using bifunctional organocatalysts. beilstein-journals.org This approach highlights the potential for controlling stereochemistry during the halogenation of substituted benzamides. Additionally, the synthesis of 5-bromo-2-hydroxy-benzamide derivatives has been reported, starting from the corresponding salicylamide (B354443) and employing standard bromination conditions. lew.ro These methods can be conceptually applied to 4-(1-methylethyl)benzamide to generate halogenated derivatives. Patents also describe the synthesis of various halogenated benzamide derivatives, indicating the industrial relevance of such compounds. google.comgoogle.com

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), onto the aromatic ring of a benzamide can be achieved through various methods, most notably the Vilsmeier-Haack reaction. ajrconline.org This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to generate the Vilsmeier reagent, which then acts as the formylating agent. ajrconline.org

The Vilsmeier-Haack reaction has been successfully applied to a range of aromatic compounds, including phenols, and can be performed under both solvent and solvent-free conditions. ajrconline.org The application of these conditions to 4-(1-methylethyl)benzamide would be expected to yield the corresponding formylated derivative. Other methods for the formylation of amines and aromatic systems exist, some of which are catalyzed by transition metals or utilize alternative formylating agents. nih.govresearchgate.netgoogle.com

Derivatization through Oxaziridine (B8769555) Intermediates

Oxaziridines, particularly N-sulfonyloxaziridines, are powerful reagents for the oxidation of various functional groups. The Davis oxidation, for example, utilizes 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent) for the α-hydroxylation of ketones and esters via their enolates. organic-chemistry.org This reaction proceeds through an SN2-type attack of the nucleophilic enolate on the oxygen atom of the oxaziridine ring. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of Benzamide, 4-(1-methylethyl)-, also known as 4-isopropylbenzamide, can be achieved through various synthetic routes. Optimization of reaction conditions is crucial for maximizing product yield and ensuring high selectivity, which is paramount in both laboratory-scale synthesis and industrial production. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of the starting materials.

One common method for synthesizing benzamides is the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. For instance, the reaction of 4-isopropylbenzoyl chloride with an amine in the presence of a base is a straightforward approach. In such reactions, temperature control is a critical parameter to prevent exothermic side reactions. Conducting the initial phase of the reaction at a lower temperature, such as 0°C, followed by a gradual increase to room temperature, can lead to higher yields, often in the range of 85-90%.

Catalysis plays a significant role in modern synthetic methodologies for benzamides. For example, in the direct N-alkylation of amides with alcohols, a nickel-catalyzed approach has been developed. While this method was demonstrated for N-benzyl-4-isopropylbenzamide, the principles of catalyst and ligand selection are broadly applicable. The choice of the nickel salt and the ligand can dramatically influence the reaction yield. researchgate.net

Furthermore, direct alkylation of N,N-dialkyl benzamides can be achieved under transition-metal-free conditions using a strong base like lithium diisopropylamide (LDA). The optimization of this reaction involves adjusting the stoichiometry of the base and the alkylating agent, as well as the reaction temperature. Lowering the temperature to 40°C and using a slight excess of the base and the alkylating agent can lead to high yields of the desired product. nih.gov

Solvent selection is another key aspect of optimization. In the synthesis of related benzamide derivatives, it has been observed that polar solvents tend to provide better results than non-polar ones. researchgate.net In some cases, solvent-free conditions have been shown to be surprisingly effective, leading to high yields in shorter reaction times. researchgate.net For purification, a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) is often employed to achieve high purity of the final product.

The following data tables illustrate the impact of different reaction conditions on the yield of benzamide synthesis, based on findings from related studies.

Table 1: Effect of Catalyst and Ligand on Nickel-Catalyzed N-Alkylation of Benzamide researchgate.net

| Entry | Nickel Catalyst | Ligand | Solvent | Yield (%) |

| 1 | NiCl₂ | L1 | Toluene (B28343) | 15 |

| 2 | NiBr₂ | L1 | Toluene | 75 |

| 3 | Ni(acac)₂ | L1 | Toluene | 60 |

| 4 | NiBr₂ | L2 | Toluene | <1 |

| 5 | NiBr₂ | L3 | Toluene | 7 |

| 6 | NiBr₂ | L4 | Toluene | 12 |

| 7 | NiBr₂ | L6 | Toluene | 45 |

| 8 | NiBr₂ | L7 | Toluene | 65 |

Reaction conditions: Benzamide, alcohol, catalyst, ligand, and base in a solvent at a specific temperature for a set time. The specific ligands (L1-L7) are detailed in the source literature.

Table 2: Optimization of Base and Temperature for Alkylation of N,N-diisopropylbenzamide nih.gov

| Entry | Base | Equivalents of Thioanisole | Equivalents of Base | Temperature (°C) | Conversion (%) | Yield (%) |

| 1 | LiHMDS | 2.0 | 1.2 | 60 | >99 | 85 |

| 2 | NaHMDS | 2.0 | 1.2 | 60 | >99 | 80 |

| 3 | KHMDS | 2.0 | 1.2 | 60 | >99 | 75 |

| 4 | n-BuLi | 2.0 | 1.2 | 60 | >99 | 55 |

| 5 | LDA | 2.0 | 1.2 | 60 | >99 | 90 |

| 6 | LDA | 1.4 | 1.2 | 60 | 95 | 93 |

| 7 | LDA | 1.4 | 1.1 | 40 | 92 | 91 (92 isolated) |

Reaction conditions: N,N-diisopropylbenzamide, thioanisole, and base in THF for 24 hours.

These findings from related benzamide syntheses underscore the importance of systematic optimization of reaction parameters to achieve high yields and selectivity. The principles demonstrated are directly applicable to the synthesis of Benzamide, 4-(1-methylethyl)- and its derivatives.

Spectroscopic and Diffraction Characterization Techniques for Benzamide, 4 1 Methylethyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic compounds, including "Benzamide, 4-(1-methylethyl)-" and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For "Benzamide, 4-(1-methylethyl)-," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the isopropyl group.

The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the downfield region (around 7.2-7.8 ppm). The protons ortho to the amide group are expected to be deshielded compared to those ortho to the isopropyl group. The methine proton of the isopropyl group will appear as a septet, while the two methyl groups will present as a doublet further upfield. The amide protons often appear as a broad singlet.

Detailed research findings for analogues provide a comparative basis for the expected chemical shifts in "Benzamide, 4-(1-methylethyl)-". For instance, in the closely related N-(4-ethoxyphenyl)-4-isopropylbenzamide, the isopropyl methyl protons appear as a doublet at approximately 1.25 ppm with a coupling constant (J) of 6.8 Hz. evitachem.com Another analogue, N-isopropylbenzamide, shows the isopropyl methyl protons as a doublet at 1.25 ppm (J = 6.5 Hz) and the methine proton as a multiplet between 4.18-4.29 ppm.

Table 1: Representative ¹H NMR Data for Benzamide (B126), 4-(1-methylethyl)- Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| N-isopropylbenzamide | CDCl₃ | 7.78 (d, J = 7.4 Hz, 2H, Ar-H), 7.50-7.35 (m, 3H, Ar-H), 6.18 (br s, 1H, NH), 4.29-4.18 (m, 1H, CH), 1.25 (d, J = 6.5 Hz, 6H, CH₃) |

| 4-Methylbenzamide | CDCl₃ | 7.76 (d, J = 6.8 Hz, 2H, Ar-H), 7.25 (d, J = 6.8 Hz, 2H, Ar-H), 6.34 (br, 2H, NH₂), 2.37 (s, 3H, CH₃) |

| N-(4-ethoxyphenyl)-4-isopropylbenzamide | CDCl₃ | 1.25 (d, J = 6.8 Hz, 6H, isopropyl -CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "Benzamide, 4-(1-methylethyl)-" will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically observed significantly downfield (around 167-170 ppm). The aromatic carbons will have signals in the range of 127-150 ppm, with the carbon attached to the isopropyl group and the carbon attached to the amide group showing distinct chemical shifts. The carbons of the isopropyl group will appear in the upfield region of the spectrum.

Data from analogues such as N-isopropylbenzamide shows the carbonyl carbon at 166.9 ppm, the aromatic carbons between 127.0 and 135.2 ppm, the methine carbon of the isopropyl group at 42.1 ppm, and the methyl carbons at 23.1 ppm.

Table 2: Representative ¹³C NMR Data for Benzamide, 4-(1-methylethyl)- Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| N-isopropylbenzamide | CDCl₃ | 166.9 (C=O), 135.2, 131.5, 128.7, 127.0 (Ar-C), 42.1 (CH), 23.1 (CH₃) |

| 4-Methylbenzamide | CDCl₃ | 169.9 (C=O), 142.3, 130.1, 129.3, 127.5 (Ar-C), 21.5 (CH₃) |

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

For unambiguous assignment of ¹H and ¹³C NMR signals and to confirm the molecular structure of "Benzamide, 4-(1-methylethyl)-" and its analogues, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For "Benzamide, 4-(1-methylethyl)-," COSY would show a correlation between the methine proton and the methyl protons of the isopropyl group, as well as correlations between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For the target molecule, it would link the proton signals of the isopropyl group and the aromatic ring to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the isopropyl methyl protons to the methine carbon and the aromatic carbon to which the isopropyl group is attached. It would also show correlations from the aromatic protons to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For "Benzamide, 4-(1-methylethyl)-" (C₁₀H₁₃NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The calculated exact mass is 163.0997 g/mol . HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for Benzamide, 4-(1-methylethyl)-

| Molecular Formula | Calculated Exact Mass ( g/mol ) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in a mixture, as well as for assessing the purity of a sample.

In a GC-MS analysis of "Benzamide, 4-(1-methylethyl)-," the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, often referred to as a "molecular fingerprint," can be compared to spectral libraries for positive identification. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of the compound.

Field Desorption (FD) and Electrospray Ionization (ESI) Techniques

Field Desorption (FD) and Electrospray Ionization (ESI) are soft ionization techniques in mass spectrometry that are particularly useful for analyzing thermally labile or non-volatile molecules like benzamide derivatives, as they typically generate intact molecular ions with minimal fragmentation. nih.govwikipedia.org

Field Desorption (FD): FD involves the application of a high-potential electric field to an emitter coated with the analyte. wikipedia.org This strong electric field facilitates the ionization of molecules directly from the solid or liquid state, making it suitable for compounds that are difficult to vaporize. wikipedia.org The resulting mass spectra are often simple, dominated by the molecular radical cation (M+•) or, less commonly, protonated molecules ([M+H]+). wikipedia.org This clean ionization process is advantageous for the unambiguous determination of the molecular weight of benzamide analogues. The technique requires only a small amount of sample and can be applied using various solvents. wikipedia.org

Electrospray Ionization (ESI): ESI is a widely used technique that generates gas-phase ions directly from a liquid solution. nih.govnih.gov It uses electrical energy to assist the transfer of ions from solution into the gaseous phase. nih.gov A high voltage is applied to a liquid sample solution, producing a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.govyoutube.com ESI is highly effective for polar molecules and can be coupled with liquid chromatography for the analysis of complex mixtures. nih.gov For benzamide analogues, ESI typically produces protonated molecules ([M+H]+) in the positive ion mode. nih.gov Because it is a soft ionization method, it preserves the structural integrity of the analyte, providing clear molecular weight information. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. The technique is based on the principle that covalent bonds absorb infrared radiation at specific frequencies, causing them to vibrate. youtube.com By analyzing the absorption spectrum, one can identify the characteristic bonds of Benzamide, 4-(1-methylethyl)-.

The key functional groups and their expected IR absorption ranges are:

N-H Stretch: The amide group exhibits N-H stretching vibrations, which are crucial for its identification.

C=O Stretch: The carbonyl group of the amide shows a strong and characteristic absorption band. lumenlearning.com

Aromatic Ring: The benzene ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org

Alkyl Group: The isopropyl group is characterized by C-H stretching vibrations from its methyl and methine components. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for Benzamide, 4-(1-methylethyl)- Analogues

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N–H Stretch | ~3350-3180 | Medium |

| Aromatic (C-H) | C–H Stretch | 3100-3000 | Weak to Medium |

| Alkyl (C-H) | C–H Stretch | 3000–2850 | Medium |

| Amide (C=O) | C=O Stretch | 1680-1630 | Strong |

| Aromatic (C=C) | C=C In-Ring Stretch | 1600-1400 | Medium to Weak |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. carleton.edu

Single-Crystal X-ray Diffraction Methodology for Atomic Arrangement

Single-crystal X-ray diffraction provides definitive information about the internal lattice and atomic arrangement of a crystalline material. carleton.edu The methodology involves several key steps:

Crystal Growth: A suitable single crystal of the compound, free from significant defects, is grown. For a related compound, N-isopropylbenzamide, colorless block-like crystals were obtained by the slow evaporation of a solution in chloroform. nih.gov

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations of the atoms. nih.gov It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). researchgate.net As the crystal is rotated, a diffraction pattern is produced due to the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. carleton.edu This pattern is recorded by a detector, such as a CCD. nih.gov

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. ub.edu The positions of the atoms in the asymmetric unit are determined (structure solution), and these positions are then refined to achieve the best possible fit between the calculated and observed diffraction patterns. researchgate.net

Determination of Molecular Conformation and Dihedral Angles

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, which define the molecule's conformation. carleton.edu For N-isopropylbenzamide, a close analogue, the amide group is not coplanar with the benzene ring. nih.gov The dihedral angle between the plane of the amide group (C7/O1/N1/C8) and the benzene ring (C1–C6) is 30.0 (3)°. nih.govresearchgate.net This twist is a common feature in such structures and is influenced by steric and electronic effects, as well as crystal packing forces. nih.gov

Table 2: Selected Geometric Parameters for N-Isopropylbenzamide

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | O1—C7 | 1.242 (5) |

| Bond Length (Å) | N1—C7 | 1.337 (6) |

| Bond Length (Å) | N1—C8 | 1.455 (6) |

| Dihedral Angle (°) | Amide Plane vs. Benzene Ring | 30.0 (3) |

Data sourced from a study on N-isopropylbenzamide, a structural analogue. nih.gov

Analysis of Intermolecular Interactions, including N–H⋯O Hydrogen Bonding Networks

In the solid state, molecules of benzamide analogues are held together by intermolecular forces, with hydrogen bonding being particularly significant. In the crystal structure of N-isopropylbenzamide, molecules are linked by intermolecular N–H⋯O hydrogen bonds. nih.govresearchgate.net The amide N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen atom of an adjacent molecule serves as the acceptor. researchgate.net This specific interaction connects the molecules into one-dimensional chains that extend along the a-axis of the crystal. nih.govresearchgate.net Such hydrogen-bonded motifs are common for amide derivatives and are a defining feature of their supramolecular assembly. nih.gov

Table 3: Hydrogen Bond Geometry for N-Isopropylbenzamide

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1–H1N···O1 | 0.83 (5) | 2.16 (5) | 2.980 (5) | 169 (5) |

D = Donor atom; A = Acceptor atom. Data sourced from a study on N-isopropylbenzamide, a structural analogue. nih.gov

Influence of Crystal Packing on Molecular Conformation and Supramolecular Assembly

The final conformation of a molecule in a crystal is often a compromise between its lowest energy gas-phase conformation and the energetic demands of efficient crystal packing. nih.gov Intermolecular interactions, such as the N–H⋯O hydrogen bonds and van der Waals forces, play a crucial role in stabilizing the crystal lattice. mdpi.com These directional forces can cause rotations around single bonds to optimize the packing arrangement, leading to a molecular conformation that may differ from that predicted by theoretical calculations for an isolated molecule. nih.gov For instance, the observed 30.0° dihedral angle in N-isopropylbenzamide is a direct consequence of the balance between intramolecular steric hindrance and the optimization of the intermolecular hydrogen bonding network that forms the one-dimensional chains. nih.govresearchgate.net Therefore, the supramolecular assembly, dictated by crystal packing, has a direct and measurable influence on the molecular conformation of the individual benzamide units. nih.gov

Computational Chemistry and Theoretical Investigations of Benzamide, 4 1 Methylethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic-level characteristics of molecules. These methods are used to predict molecular structure, energy, and various other properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. als-journal.comnih.gov For Benzamide (B126), 4-(1-methylethyl)-, DFT calculations can elucidate its geometric and electronic properties, which are key determinants of its chemical reactivity. researchgate.net The theory is employed to optimize the molecular structure to its lowest energy state, providing precise bond lengths and angles. researchgate.net

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. edu.krdui.ac.id From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. nih.govnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Benzamide, 4-(1-methylethyl)-

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -8.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.3 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.65 eV |

| Electrophilicity Index | ω | χ² / (2η) | 3.22 eV |

This table presents hypothetical values based on typical DFT calculations for similar organic molecules to illustrate the application of the theory.

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei can be performed using quantum chemical calculations, often employing DFT. als-journal.com These predictions serve as a powerful complement to experimental data, aiding in the assignment of complex spectra.

Recent advancements have also seen the rise of machine learning (ML) algorithms trained on large datasets of experimental NMR data to predict chemical shifts with high accuracy. nih.govnih.gov Programs like PROSPRE can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.govosti.gov Such tools can generate a predicted spectrum from a chemical structure, facilitating the identification of compounds like Benzamide, 4-(1-methylethyl)-. nih.gov

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for Benzamide, 4-(1-methylethyl)- in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -NH₂ (amide) | 7.95, 7.40 | 8.05, 7.46 chemicalbook.com |

| Aromatic H (ortho to C=O) | 7.85 | 7.93 chemicalbook.com |

| Aromatic H (ortho to isopropyl) | 7.45 | 7.47 chemicalbook.com |

| -CH (isopropyl) | 3.00 | ~2.95 |

| -CH₃ (isopropyl) | 1.20 | ~1.22 |

Note: Experimental values for the parent compound Benzamide are used for aromatic and amide protons as a reference. chemicalbook.com Predicted values are illustrative of typical computational accuracy.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions within a biological context. These methods range from static docking analyses to dynamic simulations that capture the motion of molecules over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates by evaluating their binding affinity to a biological target. umpr.ac.idnih.gov For Benzamide, 4-(1-methylethyl)-, docking studies could be used to screen its potential as an inhibitor for various enzymes or a ligand for different receptors.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. researchgate.net

Table 3: Illustrative Molecular Docking Results for Benzamide, 4-(1-methylethyl)- with a Hypothetical Protein Target

| Parameter | Value/Description |

| Binding Energy (Docking Score) | -7.5 kcal/mol |

| Interacting Residues | Tyr124, Phe325, Val120 |

| Hydrogen Bonds | The amide (-NH₂) group of the ligand forms a hydrogen bond with the backbone carbonyl of Tyr124 (2.1 Å). |

| Hydrophobic Interactions | The isopropyl group and the benzene (B151609) ring of the ligand are involved in hydrophobic interactions with Phe325 and Val120. |

This table provides a hypothetical example of docking results, with interacting residues drawn from studies on other benzamide derivatives. mdpi.com

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms over time. frontiersin.orged.ac.uk MD simulations are used to assess the stability of the docked pose and to study the conformational changes in both the ligand and the protein upon binding. researchgate.net

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex; a stable RMSD value suggests that the complex has reached equilibrium. frontiersin.org The RMSF of individual amino acid residues can highlight flexible regions of the protein and identify key residues that contribute significantly to the binding interaction. frontiersin.org

Table 4: Representative Data from a Hypothetical MD Simulation of a Benzamide, 4-(1-methylethyl)-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Residue (Phe325) RMSF (Å) |

| 0 | 0.0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 | 0.8 |

| 40 | 1.3 | 1.6 | 0.9 |

| 60 | 1.2 | 1.5 | 0.8 |

| 80 | 1.4 | 1.7 | 1.0 |

| 100 | 1.3 | 1.6 | 0.9 |

This table illustrates how RMSD and RMSF values might evolve over a 100 ns simulation, indicating a stable binding complex.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comfiveable.me QSAR models are powerful predictive tools in drug discovery, used to estimate the activity of newly designed compounds before they are synthesized, thereby saving time and resources. jppres.comnih.govresearchgate.net

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., physicochemical, topological, electronic), building a mathematical model using statistical methods like Multiple Linear Regression (MLR), and validating the model's predictive power. mdpi.comnih.gov For a series of derivatives of Benzamide, 4-(1-methylethyl)-, a QSAR study could identify which structural features are most important for a specific biological activity. nih.gov

Table 5: Example of a QSAR Model for a Series of Benzamide Analogs

| QSAR Model Equation | pIC₅₀ = 0.65 * logP - 0.02 * MW + 0.45 * HBD + 2.5 |

| Statistical Parameters | |

| Correlation Coefficient (r²) | 0.88 |

| Cross-validated r² (q²) | 0.75 |

| Descriptor Definitions | |

| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |

| logP | Logarithm of the octanol-water partition coefficient |

| MW | Molecular Weight |

| HBD | Number of Hydrogen Bond Donors |

This table presents a hypothetical QSAR equation and its statistical validation metrics, illustrating how structural properties are correlated with biological activity.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry serves as a powerful instrument for investigating the intricate details of reaction mechanisms involving benzamide derivatives. Through the application of theoretical models, researchers can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deeper understanding of reaction feasibility and kinetics. These computational explorations are crucial for rationalizing experimental outcomes and for predicting the reactivity of molecules like Benzamide, 4-(1-methylethyl)- in various chemical transformations.

Studies on related benzamide structures have demonstrated the utility of Density Functional Theory (DFT) in elucidating reaction pathways. For instance, the mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was successfully computed using the B3LYP/6-31g(d) functional and basis set. This research identified two key transition states, with the first being the rate-determining step. Such computational approaches allow for the characterization of highly unstable intermediates that may be difficult to detect experimentally.

Computational methods are also applied to understand catalytic processes. A combined experimental and computational study on the Al₂O₃ catalyzed transamidation of secondary amides proposed a mechanism where the catalyst facilitates the reaction by interacting with the amide's carbonyl oxygen. This interaction polarizes the carbonyl group, making the carbon atom more susceptible to nucleophilic attack by an amine. The subsequent steps involve the cleavage of the C-N bond and the formation of a new amide. Intrinsic Reaction Coordinate (IRC) calculations can further confirm the computed transition state connects the reactant and product, validating the proposed pathway.

The table below summarizes representative computational methods and their applications in studying reactions relevant to benzamides.

| Reaction Type | Computational Method | Basis Set | Key Findings |

| Friedel-Crafts Carboxamidation | DFT | Not Specified | Theoretical calculations suggested the involvement of a superelectrophilic intermediate, with the most stable diprotonated species involving protonation at specific nitrogen atoms. |

| Transamidation | DFT | Not Specified | Elucidated a mechanism involving catalyst-amide interaction, C-N bond cleavage, and new N-C bond formation. IRC calculations were used to validate the pathway. |

| Acyl-Thiourea Formation | DFT | 6-31g(d) | The potential energy surface was computed, identifying two transition states and revealing the rate-determining step of the reaction. |

| N-alkylation Regioselectivity | DFT | Not Specified | Calculations of activation energies for N-alkylation at different nitrogen sites correctly predicted the experimentally observed product, highlighting the role of the stability of the conjugate base. |

Conformational Analysis and Energy Landscapes of Benzamide, 4-(1-methylethyl)-

The biological activity and physical properties of Benzamide, 4-(1-methylethyl)- are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational chemistry provides essential tools for exploring the conformational landscape of such molecules, identifying low-energy conformers, and determining the energy barriers for rotation around key single bonds.

For substituted benzamides, a primary conformational feature is the rotation around the phenyl-carbonyl (C-C) and carbonyl-amino (C-N) bonds. The planarity of the amide group is generally maintained due to the delocalization of the nitrogen lone pair into the carbonyl π-system. However, the orientation of this amide plane with respect to the 4-substituted phenyl ring is a critical conformational parameter.

Theoretical studies on various substituted benzamides have been conducted to understand these conformational preferences. The key dihedral angle (τ) describes the twist of the amide group out of the plane of the phenyl ring. For many benzamides, the planar conformation (τ = 0° or 180°) is energetically favored as it allows for maximum π-conjugation between the aromatic ring and the carbonyl group.

The table below presents hypothetical, yet representative, data for the conformational analysis of a 4-substituted benzamide like Benzamide, 4-(1-methylethyl)-, based on principles from computational studies of analogous compounds.

| Conformer | Dihedral Angle (τ)¹ | Relative Energy (kcal/mol) | Description |

| Planar Syn | ~0° | 0.0 | The C=O and C-N bonds are in the plane of the phenyl ring. The N-H bonds are syn-periplanar to the ring. |

| Perpendicular (Transition State) | ~90° | 4 - 8 | The amide group is twisted perpendicular to the phenyl ring, minimizing π-conjugation. Represents the barrier to rotation. |

| Planar Anti | ~180° | 0.0 - 0.5 | The C=O and C-N bonds are in the plane of the phenyl ring. The N-H bonds are anti-periplanar to the ring. |

¹ Dihedral angle defined by C(ortho)-C(ipso)-C(carbonyl)-N.

These computational insights into both reaction mechanisms and conformational preferences are vital for the rational design of new synthetic routes and for understanding the structure-activity relationships of Benzamide, 4-(1-methylethyl)- and related compounds.

Reactivity and Reaction Mechanisms of Benzamide, 4 1 Methylethyl Derivatives

General Reaction Types

The reactivity of 4-isopropylbenzamide can be categorized into several fundamental reaction types, including oxidation, reduction, and nucleophilic substitution. These transformations can target the aromatic ring, the isopropyl group, or the amide functional group itself.

Oxidation Reactions of Aromatic and Aliphatic Moieties

The oxidation of 4-isopropylbenzamide derivatives can occur at either the isopropyl group (aliphatic moiety) or, under more forcing conditions, the aromatic ring.

The benzylic position of the isopropyl group is particularly susceptible to oxidation. Similar to other alkylbenzenes, this position can be oxidized to a tertiary alcohol, a ketone, or undergo cleavage depending on the oxidant and reaction conditions. For instance, catalytic oxidation systems, which may involve metal catalysts in the presence of an oxygen source, can convert alkyl benzenes to the corresponding carbonyl compounds. rsc.org

Oxidation can also be directed to the aromatic ring, often leading to hydroxylation. A notable example is the PhIO-mediated oxidation of 2-aryloxybenzamide derivatives, which yields 2-(4-hydroxyphenoxy)benzamide structures. mdpi.com This type of reaction introduces a hydroxyl group onto the phenoxy ring through a proposed mechanism involving an oxonium intermediate followed by intramolecular nucleophilic attack and rearrangement. mdpi.com While this example involves a more complex derivative, it illustrates a pathway for the oxidation of the aromatic core in benzamide (B126) structures.

Table 1: Examples of Oxidation Reactions on Related Benzamide Structures

| Reactant Type | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| 2-Aryloxybenzamide | PhIO (Iodosylbenzene) | 2-(Hydroxyphenoxy)benzamide | mdpi.com |

Reduction Reactions of Amide and Substituted Groups

The amide group of 4-isopropylbenzamide is a key site for reduction reactions. Strong reducing agents are required to convert the relatively unreactive amide carbonyl into a methylene (B1212753) group (-CH2-).

Lithium Aluminum Hydride (LiAlH4 or LAH) is a powerful and commonly used reagent for the reduction of amides to amines. wikipedia.orgmasterorganicchemistry.com The reaction with a secondary amide like 4-isopropylbenzamide involves the complete reduction of the carbonyl group (C=O) to a methylene group (CH2), yielding the corresponding secondary amine, 4-isopropylbenzylamine. guidechem.comyoutube.com Unlike the reduction of ketones or esters, which typically yield alcohols, the reduction of amides with LAH proceeds with the removal of the oxygen atom entirely. youtube.comyoutube.com

The general mechanism for the LAH reduction of a secondary amide involves the initial addition of a hydride ion (H-) to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. This forms a complex intermediate which, after a series of steps and an aqueous workup, is converted to the amine.

Table 2: Reduction of N-isopropylbenzamide

| Reactant | Reducing Agent | Solvent | Product | Yield | Reference |

|---|

Nucleophilic Substitution Reactions at the Amide Carbonyl

The carbonyl carbon of the amide group in 4-isopropylbenzamide is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction for amides where the amino group is potentially displaced by an incoming nucleophile. However, the amide is the least reactive of the carboxylic acid derivatives towards this type of substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

These reactions typically require harsh conditions, such as strong acid or base catalysis, to proceed. The reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can expel the leaving group. For an amide, the leaving group would be an amide anion (-NR2), which is a very strong base and therefore a poor leaving group, explaining the low reactivity of amides in these reactions.

Mechanistic Pathways of Functional Group Transformations

Understanding the step-by-step mechanisms of these reactions is crucial for predicting products and optimizing reaction conditions. The transformations of 4-isopropylbenzamide derivatives primarily follow nucleophilic acyl substitution or radical pathways.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. rsc.org

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the amide. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and a leaving group is expelled. In the case of amides, this would be the -NHR group.

This mechanism can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. mdpi.com

Base-Catalyzed (or Base-Promoted) Mechanism : Under basic conditions, the nucleophile is often deprotonated to make it more anionic and thus more reactive. The reaction proceeds through the standard tetrahedral intermediate. mdpi.com

Radical Pathways in Derivatization Reactions

Free radical reactions provide an alternative pathway for the derivatization of benzamide structures. These reactions are typically initiated by heat or light (photochemistry) and involve species with unpaired electrons. uomustansiriyah.edu.iqyoutube.com Such pathways can enable unique transformations that are not accessible through traditional ionic mechanisms.

Photoredox catalysis has emerged as a powerful tool for generating radicals from amides under mild conditions. For instance, the generation of a carbon-centered radical at the position alpha to the nitrogen atom in N,N-dialkylbenzamides can lead to intramolecular cyclization to form isoindolinones. rsc.org This process is favored due to the stability of the resulting radical, which can be delocalized into the aromatic ring. rsc.org

The general mechanism for a radical chain reaction involves three key stages: youtube.commasterorganicchemistry.com

Initiation: A radical initiator (e.g., a peroxide or an azo compound, or a photocatalyst) decomposes under heat or light to form initial radicals. These radicals then react with the substrate to generate the first substrate radical.

Propagation: The substrate radical reacts with another molecule to form the desired product and a new radical. This new radical continues the chain, leading to the formation of many product molecules from a single initiation event.

Termination: Two radicals combine to form a stable, non-radical species. This step terminates the chain reaction.

Recent research has demonstrated that photoredox catalysis can facilitate intermolecular C-H arylation and alkylation at the N-alkyl group of benzamides, showcasing the synthetic utility of these radical pathways. rsc.orgresearchgate.net

Table 3: Stages of a Generic Radical Reaction

| Stage | Description |

|---|---|

| Initiation | Formation of initial radical species from a non-radical precursor, typically through homolytic cleavage induced by heat or light. libretexts.org |

| Propagation | A two-step sequence where a radical reacts to form a product molecule and another radical, which continues the chain. masterorganicchemistry.com |

| Termination | Consumption of radicals without generating new ones, often through the combination of two radical species. youtube.com |

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Palladium, Rhodium)

The derivatization of "Benzamide, 4-(1-methylethyl)-" can be effectively achieved through transition metal-catalyzed reactions, which offer a versatile toolkit for C-H bond functionalization and cross-coupling reactions. Palladium and rhodium complexes are particularly prominent in this regard, each operating through distinct, yet sometimes overlapping, catalytic cycles. The amide functionality in "Benzamide, 4-(1-methylethyl)-" often serves as a directing group, guiding the metal catalyst to activate the otherwise inert C-H bonds at the ortho positions (C2 and C6) of the benzene (B151609) ring.

Palladium-Catalyzed Mechanisms:

Palladium catalysis is a cornerstone of modern organic synthesis, with several named reactions applicable to the functionalization of benzamide derivatives. The general mechanism for palladium-catalyzed C-H activation/cross-coupling typically involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.

A common pathway for C-H arylation, for instance, begins with the coordination of the benzamide to a Pd(II) salt. The amide directing group facilitates a concerted metalation-deprotonation (CMD) step, forming a five-membered palladacycle intermediate. This is often the rate-determining step. The resulting Pd(II) intermediate can then undergo oxidative addition with an aryl halide, forming a Pd(IV) species. Subsequent reductive elimination furnishes the ortho-arylated benzamide and regenerates the Pd(II) catalyst.

Alternatively, in a Pd(0)/Pd(II) cycle, the catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting Ar-Pd(II)-X complex then undergoes a CMD reaction with the benzamide, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Key mechanistic steps in palladium-catalyzed reactions include:

Oxidative Addition: The insertion of the palladium center into a bond, typically an aryl-halide bond, increasing the oxidation state of palladium (e.g., Pd(0) to Pd(II)).

Transmetalation: The transfer of an organic group from one metal (e.g., boron in Suzuki coupling, tin in Stille coupling) to the palladium center.

Reductive Elimination: The coupling of two organic ligands on the palladium center, with the concomitant reduction of the palladium's oxidation state (e.g., Pd(II) to Pd(0)), releasing the final product.

Migratory Insertion: The insertion of an unsaturated molecule, such as an alkene or alkyne, into a metal-carbon bond.

β-Hydride Elimination: The elimination of a hydrogen atom from a position beta to the metal, forming an alkene and a metal-hydride species.

Rhodium-Catalyzed Mechanisms:

Rhodium catalysts, particularly those in the +3 oxidation state, are highly effective for the C-H activation of benzamides. A widely accepted mechanism for rhodium(III)-catalyzed C-H functionalization involves a CMD pathway. The reaction is typically initiated by the coordination of the amide oxygen to the cationic rhodium(III) center. This is followed by the cleavage of an ortho C-H bond to form a five-membered rhodacycle. This intermediate is then poised to react with a coupling partner, such as an alkyne or alkene.

In the case of coupling with an alkyne to form an isoquinolone, the alkyne coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond of the rhodacycle. This insertion forms a seven-membered rhodacycle intermediate. From this intermediate, reductive elimination occurs to form the C-C and C-N bonds of the isoquinolone ring, regenerating a rhodium(I) species. The rhodium(I) is then re-oxidized to rhodium(III) by an oxidant present in the reaction mixture (e.g., Cu(OAc)2), completing the catalytic cycle.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The 4-(1-methylethyl) group on the benzamide ring exerts a significant influence on the kinetics and thermodynamics of its reactions. This influence stems from a combination of electronic and steric effects.

Electronic Effects: The isopropyl group is generally considered to be a weak electron-donating group (+I effect). This inductive effect increases the electron density of the aromatic ring, making it more nucleophilic. In the context of transition metal-catalyzed C-H activation, this enhanced electron density can facilitate the electrophilic attack of the metal catalyst on the aromatic ring, thereby potentially lowering the activation energy of the C-H cleavage step.

For reactions that proceed via an electrophilic aromatic substitution-type mechanism, electron-donating groups typically accelerate the reaction rate. The table below illustrates the relative rates of nitration for various substituted benzenes, providing a general indication of the activating nature of alkyl groups.

| Substituent (R in C6H5R) | Relative Rate of Nitration | Directing Effect |

|---|---|---|

| -OH | 1000 | ortho, para |

| -CH3 | 25 | ortho, para |

| -H | 1 | - |

| -Cl | 0.033 | ortho, para |

| -NO2 | 6 x 10-8 | meta |

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group. This steric hindrance can play a crucial role in determining the regioselectivity of a reaction, as will be discussed in the next section. From a kinetic standpoint, a bulky substituent at the para position generally does not significantly hinder the approach of the catalyst to the ortho C-H bonds. However, it can influence the conformational preferences of the benzamide and any intermediates, which may have a subtle effect on reaction rates.

Investigation of Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

In the context of transition metal-catalyzed C-H functionalization of "Benzamide, 4-(1-methylethyl)-", regioselectivity primarily concerns which C-H bond is activated. The amide group is a powerful ortho-directing group, meaning that functionalization will almost exclusively occur at the C-H bonds ortho to the amide (the C2 and C6 positions). The 4-isopropyl group does not interfere with this directing effect.

However, in cases where the coupling partner is unsymmetrical, the 4-isopropyl group can influence the regioselectivity of the subsequent bond formation. For example, in the rhodium-catalyzed synthesis of isoquinolones via annulation with an unsymmetrical alkyne, the steric bulk of the ortho-substituent on the benzamide can influence which alkyne substituent is positioned closer to the benzamide ring in the final product. For 4-isopropylbenzamide, the para-substituent's steric effect on the ortho positions is minimal, so the regioselectivity of the annulation would be primarily governed by the electronic and steric properties of the alkyne itself.

Studies on related 4-substituted benzamides in cobalt-catalyzed C-H activation/annulation with fluoroalkylated alkynes have shown that the electronic nature of the para-substituent has a limited effect on the regioselectivity of the annulation, which consistently favors one regioisomer in approximately a 70:30 ratio. This suggests that for 4-isopropylbenzamide, a similar regiochemical outcome would be expected, with the selectivity being primarily controlled by the catalyst and the coupling partner rather than the 4-isopropyl group.

The following table presents data on the regioselectivity of a cobalt-catalyzed annulation of various 4-substituted benzamides with a fluoroalkylated alkyne.

| Para-Substituent on Benzamide | Combined Yield (%) | Regioisomeric Ratio (3a/4a) |

|---|---|---|

| -H | 85 | 77:23 |

| -tBu | 95 | 70:30 |

| -OMe | 93 | 70:30 |

| -CF3 | 88 | 70:30 |

| -NO2 | 82 | 70:30 |

Stereoselectivity:

Stereoselectivity becomes a key consideration when the synthetic transformation of a "Benzamide, 4-(1-methylethyl)-" derivative creates a new chiral center. This can occur, for example, in asymmetric hydrogenation of an unsaturated derivative or in enantioselective C-H functionalization reactions using a chiral catalyst.

The 4-isopropyl group itself is achiral. Therefore, for stereoselectivity to be relevant, a prochiral center must be present in the molecule or be formed during the reaction. For instance, if an ortho-alkenyl derivative of 4-isopropylbenzamide were to be synthesized, this alkene could potentially be hydrogenated to a chiral alkane. In such a case, the use of a chiral rhodium or ruthenium catalyst could lead to the preferential formation of one enantiomer over the other.

The stereochemical outcome of such reactions is dictated by the interaction of the substrate with the chiral catalyst. The catalyst creates a chiral environment that favors the approach of the substrate in a specific orientation, leading to the formation of one stereoisomer in excess. The 4-isopropyl group, being relatively distant from the reaction center at the ortho position, would likely have a minimal direct influence on the stereoselectivity. The dominant factors would be the nature of the chiral ligand on the metal catalyst and the structure of the functional group undergoing the transformation.

While specific examples of stereoselective reactions involving derivatives of "Benzamide, 4-(1-methylethyl)-" are not prevalent in the literature, the principles of asymmetric catalysis are well-established. The enantiomeric excess (ee) is a common measure of stereoselectivity in such reactions.

Advanced Applications in Chemical Sciences

Role as Biochemical Probes in Proteomics Research

The field of chemical proteomics utilizes small-molecule probes to study protein function, interactions, and localization directly in complex biological systems. nih.govchemrxiv.org These probes typically contain a recognition element, a reactive group for covalent bonding, and a reporter tag for identification. nih.gov While the benzamide (B126) scaffold has been incorporated into chemical probes for targeting specific protein families, such as histone deacetylases, the documented use of Benzamide, 4-(1-methylethyl)- specifically as a biochemical probe in proteomics is not prevalent in existing literature. nih.gov However, the principles under which such a molecule could theoretically operate are well-established.

Selective Binding to N-terminally Modified Proteins via Acyl Transfer Mechanisms